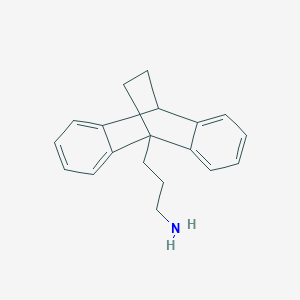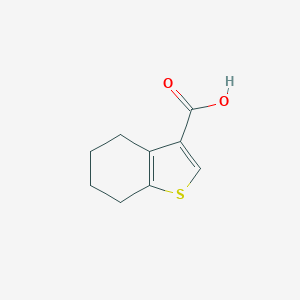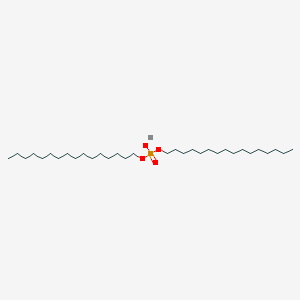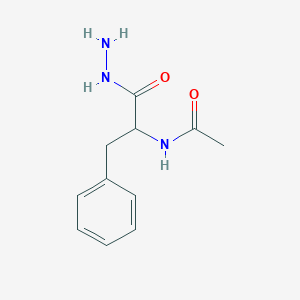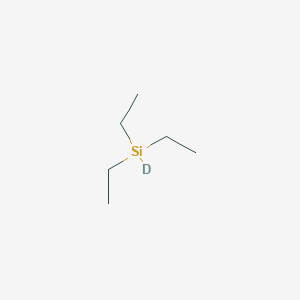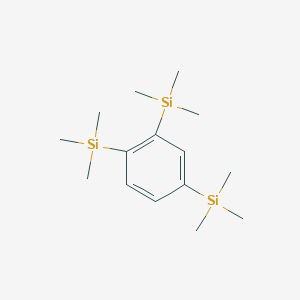
Benzene, 1,2,4-tris-trimethylsilyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,4-tris-trimethylsilyl- (BTMS) is an organic compound that is widely used in scientific research applications. It is a colorless liquid with a molecular formula of C12H24Si3. BTMS is synthesized using various methods, and it has been found to possess several biochemical and physiological effects, making it an important compound in the field of pharmacology.
Mécanisme D'action
The mechanism of action of Benzene, 1,2,4-tris-trimethylsilyl- is not fully understood. However, it has been found to interact with several enzymes and proteins, leading to the inhibition of their activity. This inhibition has been found to be responsible for the biochemical and physiological effects of Benzene, 1,2,4-tris-trimethylsilyl-.
Effets Biochimiques Et Physiologiques
Benzene, 1,2,4-tris-trimethylsilyl- has been found to possess several biochemical and physiological effects, including antiviral, anticancer, and anti-inflammatory effects. It has also been found to possess antioxidant properties and to be effective in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, 1,2,4-tris-trimethylsilyl- has several advantages for use in lab experiments. It is stable, easy to handle, and readily available. However, it also has some limitations, including its toxicity and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the use of Benzene, 1,2,4-tris-trimethylsilyl- in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. Benzene, 1,2,4-tris-trimethylsilyl- could also be used in the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of Benzene, 1,2,4-tris-trimethylsilyl- and its potential applications in various fields.
Conclusion:
In conclusion, Benzene, 1,2,4-tris-trimethylsilyl- is an important organic compound that is widely used in scientific research applications. It has several biochemical and physiological effects, making it an important compound in drug discovery. Benzene, 1,2,4-tris-trimethylsilyl- has several advantages and limitations for use in lab experiments, and there are several future directions for its use in various fields. Further research is needed to fully understand the potential applications of Benzene, 1,2,4-tris-trimethylsilyl-.
Méthodes De Synthèse
Benzene, 1,2,4-tris-trimethylsilyl- can be synthesized using various methods, including the reaction of hexamethyldisilane with benzene in the presence of a catalyst. Another method involves the reaction of tris(trimethylsilyl)silane with benzene in the presence of a catalyst. These methods have been found to yield high-quality Benzene, 1,2,4-tris-trimethylsilyl-.
Applications De Recherche Scientifique
Benzene, 1,2,4-tris-trimethylsilyl- is widely used in scientific research applications, particularly in the field of pharmacology. It has been found to possess several biochemical and physiological effects, making it an important compound in drug discovery. Benzene, 1,2,4-tris-trimethylsilyl- has been used in the synthesis of various drugs, including antiviral and anticancer drugs.
Propriétés
Numéro CAS |
17864-15-2 |
|---|---|
Nom du produit |
Benzene, 1,2,4-tris-trimethylsilyl- |
Formule moléculaire |
C15H30Si3 |
Poids moléculaire |
294.65 g/mol |
Nom IUPAC |
[2,4-bis(trimethylsilyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3 |
Clé InChI |
JBUNNBYNEZNCGH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |
Autres numéros CAS |
17864-15-2 |
Synonymes |
[2,5-Bis(trimethylsilyl)phenyl](trimethyl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



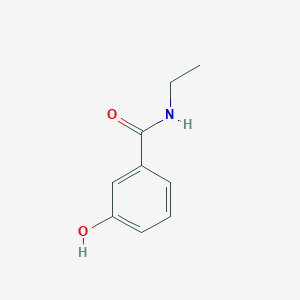
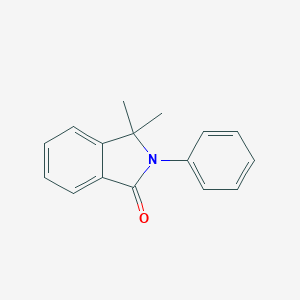
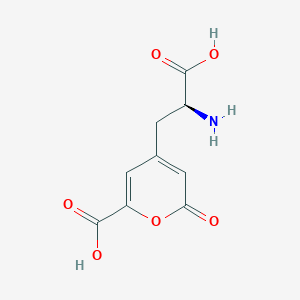
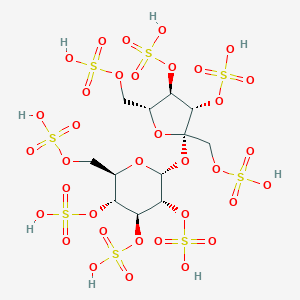
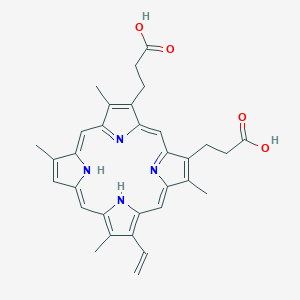
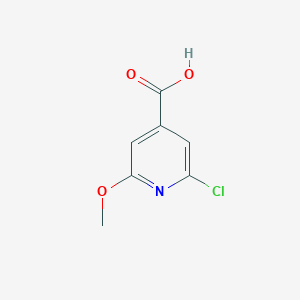
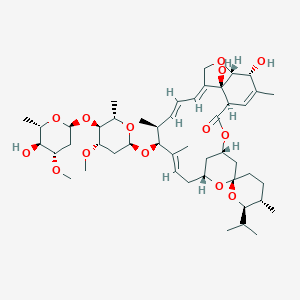
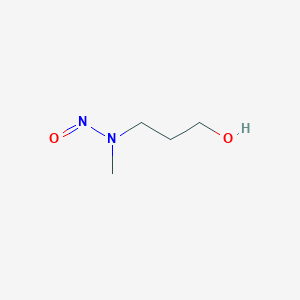
![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)
